REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([NH:8][CH2:9][CH3:10])[CH3:7].O.[OH-].[Na+]>CCOCC>[CH2:6]([N:8]([CH2:9][CH3:10])[CH2:1][CH:3]1[O:5][CH2:4]1)[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
amine
|
Quantity
|
10 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.7 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Thereafter, the mixture was stirred for 5 hours at 30° to 35° C
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
by stirring vigorously
|
Type
|
STIRRING
|
Details
|
Thereafter, the mixture was further stirred for 3 hours at the same temperature as above
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the salts
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
shaking them
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was separated into two phases
|
Type
|
CUSTOM
|
Details
|
The organic phase thus formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with the addition of granular potassium hydroxide
|
Type
|
DISTILLATION
|
Details
|
Then, ether was distilled away
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure in N2 stream
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC1CO1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |